molecular formula C11H16N2O5 B1469318 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid CAS No. 1477817-59-6

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid

Cat. No. B1469318
M. Wt: 256.25 g/mol
InChI Key: KHACJPBCVMCFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research. The compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. DAAO has been implicated in various physiological and pathological processes, including neurotransmission, oxidative stress, and schizophrenia.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) have significant biological properties, with several studies focusing on their antioxidant activity. The structure-activity relationships (SARs) indicate that the presence of an unsaturated bond on the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contributes to their activity. These compounds can generate more potent antioxidant molecules, which could be useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

In Vitro and In Vivo Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, present in various foods, exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. Ferulic acid and its derivatives, for example, have shown potent antioxidant activity in both in vitro and in vivo systems. The importance of structural effects on the potency of these activities highlights the potential therapeutic applications of hydroxycinnamates (Shahidi & Chandrasekara, 2010).

Analytical Methods for Determining Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, has been provided. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants, offering insights into the evaluation of complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).

Pharmacological and Industrial Importance of Hydroxycinnamic Acids

Hydroxycinnamic acids and their derivatives have been recognized for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds have significant industrial applications, including in cosmeceuticals, suggesting their multifunctional use in various fields beyond just therapeutic applications (Taofiq et al., 2017).

properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-10(18,8(15)16)6-13-7(14)11(12-9(13)17)4-2-3-5-11/h18H,2-6H2,1H3,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACJPBCVMCFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2(CCCC2)NC1=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 3
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 4
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 5
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 6
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid

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